

# Visualizing EMD-11657: A Detailed Guide for ChimeraX and PyMOL

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for visualizing the high-resolution cryo-electron microscopy (cryo-EM) map of EMD-11657 and its associated atomic model, PDB 7a5v, using the molecular visualization software UCSF ChimeraX and PyMOL. EMD-11657 is the cryo-EM structure of the human GABA(A)R-beta3 homopentamer in complex with histamine and a megabody, resolved to 1.7 Å.[1][2][3] This level of detail offers significant opportunities for structural analysis and drug discovery.

#### **Data Presentation**

The following table summarizes the key quantitative data for the EMD-11657 entry.



Parameter	Value
EMDB ID	EMD-11657
Associated PDB ID	7a5v
Resolution	1.7 Å
Deposition Date	2020-08-22
Release Date	2020-11-18
Sample	Human GABA(A)R-beta3 homopentamer in complex with histamine and Megabody-25 in a lipid nanodisc
Organism	Homo sapiens (Human), Lama glama (Llama)
Method	Single Particle

#### **Experimental Protocols**

The detailed experimental methodologies for the data acquisition and processing of EMD-11657 are described in the primary publication:

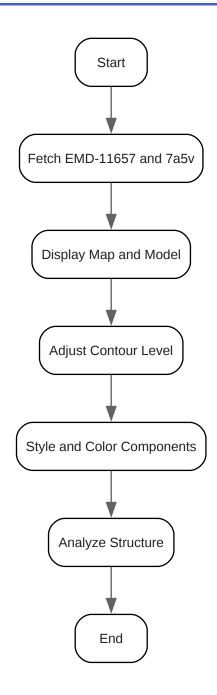
Nakane, T., Kotecha, A., Sente, A., et al. Single-particle cryo-EM at atomic resolution. Nature587, 152–156 (2020).[3]

This protocol will focus on the computational steps for visualizing the resulting map and model.

#### **Visualization Workflow**

The general workflow for visualizing a cryo-EM map and its fitted model in both ChimeraX and PyMOL involves fetching the data, displaying the map and model, adjusting the map's contour level for optimal viewing, and styling the components for clarity and publication-quality figures.





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## Open the ChimeraX command line and enter:

open 11657 from emdb open 7a5v

## Set a white background

set bg\_color white



#### Use silhouette lighting for better depth perception

light soft

#### Save an image

save my\_image.png width 800

#### In the PyMOL command line, enter:

fetch 7a5v fetch 11657, type=em, async=0

### Set a white background

bg color white

## Render a high-quality image

ray 800, 600

#### Save the image

png my\_image.png

Caption: Decision flow for cryo-EM visualization.

#### References

- 1. EMDB < EMD-11657 [ebi.ac.uk]
- 2. EMDB < EMD-11657 [ebi.ac.uk]
- 3. EMDR Atlas [emdataresource.org]
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  [https://www.benchchem.com/product/b1681232#visualizing-emd-21657-in-chimerax-or-pymol]



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